molecular formula C18H20N4O4S2 B2675632 4-(2-methyloxazol-4-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 2034556-08-4

4-(2-methyloxazol-4-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2675632
CAS No.: 2034556-08-4
M. Wt: 420.5
InChI Key: IJXWBDRXHJNLJN-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a 2-methyloxazol-4-yl group at the para position. The sulfonamide nitrogen is further functionalized via a methylene linker to a 1,2,4-oxadiazole ring, which incorporates a tetrahydro-2H-thiopyran-4-yl moiety. The structural complexity of this molecule combines sulfonamide bioactivity with heterocyclic motifs known for modulating electronic, steric, and pharmacokinetic properties. The oxadiazole and thiopyran groups enhance metabolic stability and lipophilicity, while the oxazole contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-12-20-16(11-25-12)13-2-4-15(5-3-13)28(23,24)19-10-17-21-18(22-26-17)14-6-8-27-9-7-14/h2-5,11,14,19H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXWBDRXHJNLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NO3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyloxazol-4-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. A general synthetic route may include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the 1,2,4-Oxadiazole Ring: This step often involves the reaction of a hydrazide with a nitrile or carboxylic acid derivative.

    Construction of the Thiopyran Ring: This can be synthesized via cyclization reactions involving sulfur-containing precursors.

    Coupling Reactions: The final step involves coupling the synthesized rings with the benzenesulfonamide moiety using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the oxazole or oxadiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzenesulfonamide moiety or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands or catalysts in various organic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.

    Receptor Binding: Studied for binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals due to its potential biological activities.

Mechanism of Action

The mechanism of action of 4-(2-methyloxazol-4-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Triazole-Based Benzenesulfonamides

Example Compounds : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] ()

  • Key Differences: Core Heterocycle: The target compound employs a 1,2,4-oxadiazole ring instead of a 1,2,4-triazole. Oxadiazoles exhibit stronger electron-withdrawing effects, which may enhance binding to electron-deficient enzyme active sites. Substituents: The thiopyran group in the target compound replaces halogenated aryl groups (e.g., 2,4-difluorophenyl) in [7–9], reducing electronegativity but increasing lipophilicity and membrane permeability.

Spectral Data :

  • IR spectra of triazoles [7–9] show νC=S at 1247–1255 cm⁻¹ and lack νC=O, confirming cyclization. The target compound’s oxadiazole would display νC=N stretches (~1600 cm⁻¹) and absence of sulfur-related vibrations .

Thiazole- and Pyridine-Functionalized Sulfonamides

Example Compounds :

  • N-(2-thiazolyl)-benzenesulfonamide ()
  • N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide ()
  • Key Differences :
    • Heterocycle Electronics : Thiazole and pyridine rings are π-excessive compared to oxazole and oxadiazole, altering charge distribution and hydrogen-bonding capacity.
    • Bioactivity : Thiazole derivatives often target carbonic anhydrases, while oxadiazoles are prevalent in kinase inhibitors. The methyloxazole in the target compound may enhance selectivity for oxidative stress-related enzymes .

Oxadiazole-Phenoxy Benzamides

Example Compound: 3-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-5-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)benzamide ()

  • Key Differences: Scaffold: The target compound uses a benzenesulfonamide core, whereas this analog employs a benzamide backbone. Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to benzamides (pKa ~15), affecting solubility and protein binding.

Comparative Data Table

Parameter Target Compound Triazole Analogs [7–9] () Thiazole Sulfonamide ()
Core Heterocycle 1,2,4-Oxadiazole 1,2,4-Triazole Thiazole
Key Functional Groups 2-Methyloxazole, Tetrahydro-2H-thiopyran Halogenated aryl, Thione Thiazole, Methylbenzenesulfonamide
Synthesis Route Likely nitrile oxide cycloaddition Hydrazinecarbothioamide cyclization Direct amine-sulfonyl chloride coupling
IR Spectral Features νC=N (~1600 cm⁻¹), νS=O (~1350 cm⁻¹) νC=S (1247–1255 cm⁻¹), νNH (3278–3414 cm⁻¹) νC=S (thiazole), νSO₂ (~1150 cm⁻¹)
Lipophilicity (LogP) High (thiopyran contribution) Moderate (halogenated aryl) Low to moderate
Biological Targets Kinases, Oxidative stress enzymes Antifungal agents Carbonic anhydrase inhibitors

Biological Activity

The compound 4-(2-methyloxazol-4-yl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Oxazole Ring : Contributes to the compound's biological activity.
  • Tetrahydro-2H-thiopyran Moiety : Known for its role in enhancing pharmacological properties.
  • Benzenesulfonamide Group : Often associated with antibacterial activity.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : These compounds disrupt bacterial cell wall synthesis and inhibit protein translation.
  • Efficacy Against Pathogens : They have shown effectiveness against various pathogens including Haemophilus influenzae and Moraxella catarrhalis .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy:

  • Targeting Mutant IDH Proteins : Similar compounds are being explored for their ability to inhibit mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in certain cancers .
  • Cell Proliferation Inhibition : Studies indicate that these compounds can significantly reduce cell proliferation in cancer cell lines.

Case Studies

  • Antimicrobial Study :
    • A study conducted on a series of oxazolidinone derivatives demonstrated that modifications similar to those in our compound led to enhanced antimicrobial activity against resistant strains .
    • The derivatives were synthesized and tested in vitro, showing a minimum inhibitory concentration (MIC) significantly lower than existing antibiotics.
  • Anticancer Research :
    • In vitro assays using cancer cell lines revealed that compounds with structural similarities to our target inhibited cell growth by inducing apoptosis .
    • The study highlighted the importance of the oxadiazole moiety in enhancing cytotoxicity.

Data Tables

Biological ActivityTarget Organisms/CellsMechanism
AntimicrobialHaemophilus influenzae, Moraxella catarrhalisInhibition of cell wall synthesis
AnticancerVarious cancer cell linesInhibition of mutant IDH proteins
Compound StructureActivityReference
Oxazolidinone DerivativeAntimicrobial
3-Pyrimidinyl OxazolidinoneAnticancer

Q & A

Q. Table 1: Common Reaction Conditions for Heterocycle Synthesis

HeterocycleMethodKey Reagents/ConditionsReference
OxazoleCyclocondensationα-Haloketones, thiourea, reflux in ethanol
OxadiazoleAmidoxime cyclizationCarboxylic acid derivatives, POCl₃, 80–100°C
TetrahydrothiopyranRing-closing1,4-dibromobutane, NaSH, DMF

Basic Question: How is structural confirmation achieved for this compound?

Methodological Answer:
A combination of spectroscopic and analytical techniques is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of sulfonamide, oxazole, and thiopyran groups. Aromatic protons in benzenesulfonamide appear as distinct doublets (~7.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in the tetrahydrothiopyran ring (if crystalline) .

Advanced Question: How can researchers optimize low yields in the oxadiazole-methyl coupling step?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reagent solubility .
  • Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
  • Temperature Control : Maintain reactions at 0–5°C to suppress side reactions during sulfonamide bond formation .
  • Protective Groups : Temporarily protect reactive sites (e.g., oxazole NH) with Boc groups to prevent undesired interactions .

Advanced Question: How should contradictory bioactivity data in enzyme inhibition assays be analyzed?

Methodological Answer:
Contradictions may stem from assay conditions or compound stability:

  • Assay Replication : Repeat assays with standardized protocols (e.g., consistent ATP concentrations in kinase assays) .
  • Compound Purity : Verify purity via HPLC (>95%) to exclude degradation products (e.g., sulfonamide hydrolysis) .
  • Buffer Compatibility : Test solubility in assay buffers (e.g., DMSO concentration ≤1% to avoid denaturation) .
  • Metabolite Screening : Use LC-MS to identify in situ degradation products interfering with activity .

Advanced Question: What computational approaches are suitable for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and target enzymes (e.g., carbonic anhydrase) .
  • QSAR Modeling : Train models on analogs (e.g., substituent effects on oxadiazole bioactivity) to predict potency .
  • MD Simulations : Assess conformational stability of the tetrahydrothiopyran ring in aqueous environments (AMBER force field) .

Q. Table 2: Key Structural Features and Hypothesized Bioactivity

Functional GroupTarget InteractionPotential Activity
BenzenesulfonamideEnzyme active site (H-bonding)Carbonic anhydrase inhibition
Oxadiazoleπ-π stacking with aromatic residuesAnticancer (kinase inhibition)
TetrahydrothiopyranHydrophobic pocket bindingAnti-inflammatory

Basic Question: What in vitro assays are recommended for initial biological screening?

Methodological Answer:
Prioritize assays aligned with structural analogs:

  • Enzyme Inhibition : Carbonic anhydrase IX/XII isoforms (fluorometric assays) .
  • Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Cytotoxicity : Selectivity testing on non-cancerous cells (e.g., HEK293) .

Advanced Question: How can regioselectivity challenges in oxazole synthesis be addressed?

Methodological Answer:
Regioselectivity is controlled by:

  • Electronic Effects : Electron-withdrawing groups on benzaldehyde derivatives direct cyclization to the 4-position of oxazole .
  • Catalytic Systems : Use Cu(I) catalysts to favor 2-methyloxazole over 5-methyl isomers .
  • Microwave Synthesis : Enhance reaction homogeneity and reduce byproduct formation .

Advanced Question: What strategies mitigate oxidation of the tetrahydrothiopyran moiety?

Methodological Answer:

  • Antioxidant Additives : Include 0.1% BHT (butylated hydroxytoluene) in storage solutions .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent sulfur oxidation .
  • Stability Studies : Monitor degradation via UPLC-MS under accelerated conditions (40°C, 75% RH) .

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